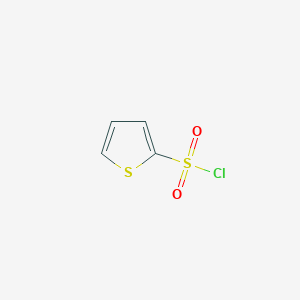

2-Thiophenesulfonyl chloride

Description

Properties

IUPAC Name |

thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNLHYZDXIBHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066093 | |

| Record name | 2-Thiophenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16629-19-9 | |

| Record name | 2-Thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16629-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016629199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Thiophenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Thiophenesulfonyl chloride (CAS No. 16629-19-9), a pivotal reagent in organic synthesis and drug discovery. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its reactivity through kinetic studies of its reactions with anilines and its solvolysis. Furthermore, this guide delves into the role of this compound as a key intermediate in the synthesis of biologically active compounds, with a particular focus on the development of β-cell apoptosis suppressors. Safety and handling precautions for this corrosive compound are also outlined.

Core Properties of this compound

This compound is a colorless to brown low-melting solid or liquid that is soluble in organic solvents like chloroform and ethyl acetate. It is sensitive to moisture and reacts with water.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16629-19-9 | |

| Molecular Formula | C₄H₃ClO₂S₂ | |

| Molecular Weight | 182.65 g/mol | |

| Melting Point | 30-32 °C | |

| Boiling Point | 130-132 °C at 14 mmHg | |

| EINECS Number | 240-677-1 | |

| MDL Number | MFCD00005426 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectral Data | Details | Reference(s) |

| Infrared (IR) Spectrum | Available from the Coblentz Society Collection, measured in a solution of 10% CCl₄ for the 5000-1330 cm⁻¹ range and 10% CS₂ for the 1330-625 cm⁻¹ range. | |

| Mass Spectrum | Electron Ionization (EI) mass spectrum is available. |

Safety and Handling Information

This compound is a corrosive compound that causes severe skin burns and eye damage. Proper safety precautions must be observed during its handling and storage.

| Safety Information | Details | Reference(s) |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis of this compound

A convenient one-step procedure for the preparation of this compound involves the use of a 1:1 N,N-dimethylformamide-sulfuryl chloride (DMF-SO₂Cl₂) complex.

Experimental Protocol: Synthesis using DMF-SO₂Cl₂ Complex

Materials:

-

N,N-dimethylformamide (DMF)

-

Sulfuryl chloride (SO₂Cl₂)

-

Thiophene

-

Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Water

-

Ice

Procedure:

-

Freshly distilled SO₂Cl₂ (17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled DMF (9.5 g, 0.13 mol). The temperature is maintained below 25°C during the addition.

-

The resulting hygroscopic solid complex is formed within 10 minutes and is held at the same temperature for an additional 30 minutes.

-

Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98°C for 1 hour with occasional shaking.

-

The viscous brown mixture is then cooled, poured into ice-water, and extracted with CHCl₃.

-

The CHCl₃ solution is washed successively with water, 5% NaHCO₃ solution, and water, and then dried.

-

Evaporation of the solvent leaves a liquid, which is distilled in vacuo to yield this compound.

Reactivity and Kinetic Studies

The reactivity of this compound has been investigated through kinetic studies of its reactions with nucleophiles, such as anilines, and through solvolysis in various solvent systems.

Reaction with Anilines

The kinetics of the reaction of this compound with substituted anilines in methanol have been reported. These studies are essential for understanding the reaction mechanism and the influence of substituents on the reaction rate.

Experimental Protocol: Kinetic Study of Reaction with Aniline (Illustrative)

This protocol is based on general methods for studying the kinetics of reactions between sulfonyl chlorides and anilines.

Materials:

-

This compound

-

Aniline (and substituted anilines)

-

Methanol (spectroscopic grade)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound and aniline of known concentrations in methanol.

-

Kinetic Runs:

-

Equilibrate the aniline solution in a quartz cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.

-

Immediately begin recording the absorbance at a predetermined wavelength (where the product absorbs maximally and the reactants have minimal absorbance) as a function of time.

-

-

Data Analysis:

-

The reaction is typically pseudo-first-order with respect to the sulfonyl chloride when the aniline is in large excess.

-

The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of aniline.

-

Solvolysis

The kinetics of the solvolysis of this compound have been studied in various binary solvent mixtures. These studies provide insights into the reaction mechanism and the role of the solvent in the transition state.

Experimental Protocol: Kinetic Study of Solvolysis (Illustrative)

This protocol is based on general methods for studying the solvolysis of sulfonyl chlorides.

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, acetone, and their mixtures)

-

Conductivity meter or a pH meter/autotitrator

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetone).

-

Kinetic Runs:

-

Place a known volume of the desired solvent or solvent mixture in a thermostatted reaction vessel.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the solvent.

-

Monitor the progress of the reaction by measuring the change in conductivity or by titrating the liberated hydrochloric acid with a standard base at regular time intervals.

-

-

Data Analysis:

-

The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted sulfonyl chloride (or a property proportional to it) versus time.

-

Role in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceuticals. Of particular interest to drug development professionals is its use as an intermediate in the synthesis of β-cell apoptosis suppressors.

Synthesis of β-Cell Apoptosis Suppressors

Pancreatic β-cell apoptosis is a key factor in the pathogenesis of type 1 and type 2 diabetes. The development of small molecules that can suppress this process is a major goal in diabetes research. This compound has been utilized in the diversity-oriented synthesis of a library of compounds, from which a potent suppressor of cytokine-induced β-cell apoptosis was identified. This suppressor was found to restore glucose-stimulated insulin secretion in a rat β-cell line.

The general strategy involves the use of this compound to introduce the 2-thiophenesulfonyl moiety into a molecular scaffold, which is then further elaborated to generate a library of diverse compounds for screening.

Apoptosis Signaling Pathway and Potential Intervention

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of signaling events. A simplified representation of the intrinsic (mitochondrial) pathway of apoptosis is shown below. A suppressor of β-cell apoptosis, synthesized using this compound, would act to inhibit one or more steps in this pathway, thereby promoting cell survival.

Conclusion

This compound is a versatile and reactive compound with significant applications in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity make it a valuable tool for researchers. The ability to incorporate the 2-thiophenesulfonyl group into molecules has led to the discovery of compounds with important biological activities, such as the suppression of β-cell apoptosis, highlighting its potential in the development of new therapeutics. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety measures, is essential for its effective and safe utilization in a research and development setting.

An In-depth Technical Guide to the Physical Properties of 2-Thiophenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Thiophenesulfonyl chloride, a significant reagent in pharmaceutical and chemical synthesis. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual workflows to support laboratory applications.

Core Physical and Chemical Properties

This compound is a reactive compound frequently utilized as an intermediate in the synthesis of various pharmaceuticals.[1][2] Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 16629-19-9[3] |

| Molecular Formula | C4H3ClO2S2[3] |

| Molecular Weight | 182.65 g/mol [1][2] |

| Melting Point | 30-32 °C[1][4] |

| Boiling Point | 130-132 °C at 14 mmHg[1][4] |

| Density | ~1.534 g/cm³ (estimate)[1] |

| Refractive Index | 1.5722 - 1.5742[1] |

| Flash Point | >110 °C (>230 °F)[1][4] |

| Appearance | White to almost white, or colorless to brown solid or low melting solid.[1][2][5] |

| Solubility | Soluble in chloroform and ethyl acetate.[1] Reacts with water.[1] |

| Stability | Moisture sensitive.[1] Should be stored in a dark place under an inert atmosphere at 2-8°C.[1] |

Spectral Data

Spectral analysis is fundamental for the verification of the structure and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Mass Spectrometry (MS) : Mass spectrometry data can be used to confirm the molecular weight and fragmentation pattern of the compound.[3] The presence of chlorine and sulfur isotopes will lead to characteristic isotopic patterns in the mass spectrum.[6]

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of organic compounds like this compound.

1. Melting Point Determination

The melting point is a crucial indicator of purity.[8]

-

Objective : To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus : Melting point apparatus (e.g., Vernier Melt Station), capillary tubes, spatula.[9]

-

Procedure :

-

A small amount of the crystalline solid is placed into a capillary tube, ensuring it is well-packed to a depth of a few millimeters.[9]

-

The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[8] For a pure substance, this range is typically narrow.

-

2. Boiling Point Determination

The boiling point is determined at a specific pressure.

-

Objective : To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus : Simple distillation apparatus including a round-bottom flask, condenser, thermometer, and receiving flask.[9]

-

Procedure :

-

The liquid sample is placed in the round-bottom flask.[9]

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.[9]

-

The liquid is heated to boiling.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the given pressure.[9]

-

3. Solubility Determination

Solubility provides insights into the polarity of the compound.

-

Objective : To determine the solubility of the compound in various solvents.

-

Apparatus : Test tubes, vortex mixer (optional), spatulas, and a selection of solvents (e.g., water, ethanol, chloroform, ethyl acetate).[8]

-

Procedure :

-

A small, measured amount of the solute is added to a test tube containing a specific volume of the solvent.

-

The mixture is agitated to facilitate dissolution.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.

-

This process is repeated with different solvents to create a solubility profile.

-

Visualizations

The following diagrams illustrate relevant workflows in the context of characterizing and synthesizing compounds like this compound.

Caption: A logical workflow for the determination of physical properties of an organic compound.

Caption: A generalized experimental workflow for the synthesis of this compound.[10]

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[3][11] It is also moisture-sensitive and reacts with water, potentially liberating toxic gas.[1][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[11][12] A respirator may be necessary depending on workplace conditions.[12]

-

Handling : Handle in a well-ventilated area, preferably under a fume hood.[12][13] Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and protected from moisture.[12]

-

Storage : Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1][12] Store in a corrosives area.[12]

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 30 minutes.[12]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[12]

-

In all cases of exposure, seek immediate medical attention.[11][12]

-

This guide serves as a foundational resource for professionals working with this compound. For specific applications, it is always recommended to consult detailed safety data sheets (SDS) and relevant literature.

References

- 1. This compound | 16629-19-9 [m.chemicalbook.com]

- 2. This compound CAS#: 16629-19-9 [m.chemicalbook.com]

- 3. This compound | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 96 16629-19-9 [sigmaaldrich.com]

- 5. 420890050 [thermofisher.com]

- 6. acdlabs.com [acdlabs.com]

- 7. This compound(16629-19-9) 13C NMR [m.chemicalbook.com]

- 8. docsity.com [docsity.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. academic.oup.com [academic.oup.com]

- 11. fishersci.com [fishersci.com]

- 12. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Core Focus: Molecular Characteristics, Synthesis, and Applications in Research and Development

An In-depth Technical Guide to 2-Thiophenesulfonyl Chloride

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in organic synthesis and pharmaceutical development. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, reactivity, and safety considerations.

Chemical and Physical Properties

This compound is a reactive organosulfur compound, appearing as a colorless to brown low-melting solid or liquid.[1] Its utility as a synthetic intermediate is largely due to the electrophilic nature of its sulfonyl chloride group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₄H₃ClO₂S₂ | [1][2][3] |

| Molecular Weight | 182.65 g/mol | [1][4] |

| CAS Number | 16629-19-9 | [1][3][4] |

| Melting Point | 30-32 °C | [1][4][5] |

| Boiling Point | 130-132 °C at 14 mmHg | [1][4][5] |

| Appearance | Colorless to brown low melting solid or liquid | [1][6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate; Reacts with water | [4] |

| Sensitivity | Moisture Sensitive | [4] |

Synthesis of this compound

The primary route for synthesizing this compound involves the chlorosulfonation of thiophene. While direct reaction with chlorosulfonic acid can result in poor yields, process improvements have led to more efficient syntheses.[7]

Experimental Protocol: Improved Chlorosulfonation of Thiophene

This protocol is based on a method that enhances the yield of this compound.[7]

Materials:

-

Thiophene

-

Chlorosulfonic acid

-

Phosphorus pentachloride (PCl₅)

-

Ice-water

-

Chloroform (CHCl₃)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Cool a flask containing chlorosulfonic acid in an ice bath.

-

Slowly add phosphorus pentachloride to the cooled chlorosulfonic acid with stirring.

-

Gradually add thiophene to the mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration to ensure completion.

-

Carefully pour the reaction mixture onto crushed ice or into ice-water to quench the reaction.

-

Extract the aqueous mixture with chloroform.

-

Wash the organic extract successively with water, 5% sodium bicarbonate solution, and again with water to remove acidic impurities.[8]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield pure this compound.[8]

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis Workflow of this compound

Chemical Reactivity and Applications

This compound is a versatile building block, primarily used for introducing the thiophene-2-sulfonyl moiety into molecules. This is particularly relevant in medicinal chemistry for the synthesis of sulfonamides, which are prevalent in many classes of therapeutic agents.[9]

Key Reactions

The sulfonyl chloride group readily reacts with nucleophiles. Common transformations include:

-

Sulfonamide Formation: Reaction with primary or secondary amines yields the corresponding N-substituted-2-thiophenesulfonamides.[7][10] These sulfonamides are key structures in various pharmaceuticals.[9]

-

Hydrazide Formation: It reacts with hydrazine to produce 2-thiophenesulfonyl hydrazide, which can be further derivatized.[7][10]

-

Azide Formation: Reaction with sodium azide gives 2-thiophenesulfonyl azide.[7][10]

-

Hydrolysis: The compound reacts with water, leading to the formation of 2-thiophenesulfonic acid.[4][11]

Role in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1][4] For instance, it has been utilized as an intermediate in the synthesis of a β-cell apoptosis suppressor.[1][4] The introduction of the thiophenesulfonyl group can modulate a molecule's pharmacokinetic properties, such as solubility and bioavailability, and is crucial for the biological activity of many enzyme inhibitors and receptor modulators.[9]

General Reaction Scheme

Caption: Figure 2. Key Reactions of this compound

Role as a Pharmaceutical Building Block

Caption: Figure 3. Role in Pharmaceutical Synthesis

Safety and Handling

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][12] It is designated under GHS05 with the signal word "Danger".

Handling Precautions:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves.[13]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Keep away from moisture and water, as it reacts to liberate toxic gas.[4][12]

-

Store in a cool, dry place in a tightly closed container, away from incompatible materials such as strong oxidizing agents, alcohols, and bases.[12][13]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12][13]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]

References

- 1. This compound CAS#: 16629-19-9 [m.chemicalbook.com]

- 2. This compound | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 16629-19-9 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 420890050 [thermofisher.com]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. nbinno.com [nbinno.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Thiophene-2-sulfonic acid | 79-84-5 | Benchchem [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Solubility and Stability of 2-Thiophenesulfonyl Chloride

Introduction

2-Thiophenesulfonyl chloride (CAS No. 16629-19-9) is a vital reagent in organic synthesis and medicinal chemistry. It serves as a key intermediate in the preparation of various pharmaceuticals, including sulfonamide-based drugs and β-cell apoptosis suppressors.[1][2] Its reactivity, primarily centered around the sulfonyl chloride group, dictates its utility but also presents challenges related to its solubility and stability. This technical guide provides an in-depth overview of the solubility profile, stability characteristics, and handling requirements for this compound, tailored for researchers, chemists, and professionals in drug development.

Physicochemical Properties

This compound is a low-melting, white to brown solid under ambient conditions.[1][3][4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClO₂S₂ | [1][5] |

| Molecular Weight | 182.65 g/mol | [1][5] |

| Appearance | White to almost white, brown, or colorless to purple solid/liquid | [1][3][4][6] |

| Melting Point | 27 - 32 °C | [1][2][4][7] |

| Boiling Point | 130-132 °C @ 14 mmHg | [1][2][7] |

| Flash Point | > 113 °C | [4][8] |

| CAS Number | 16629-19-9 | [1][3][5] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, featuring a polar sulfonyl chloride group and a less polar thiophene ring.

| Solvent | Qualitative Solubility | Reference(s) |

| Chloroform | Soluble | [1][3] |

| Ethyl Acetate | Soluble | [1] |

| Water | Reacts (Hydrolyzes) | [1][3] |

The compound is readily soluble in common chlorinated and ester-based organic solvents. However, its most critical solubility characteristic is its reactivity with protic solvents, particularly water.

Reactivity with Water (Hydrolysis)

This compound is highly sensitive to moisture and reacts with water in a hydrolysis reaction to form 2-thiophenesulfonic acid and hydrochloric acid.[1][3] This reaction is a typical nucleophilic acyl substitution at the sulfur atom. Due to this reactivity, the compound is classified as moisture-sensitive and must be handled under anhydrous conditions to maintain its integrity.[1][3][9]

Caption: Proposed Hydrolysis Pathway of this compound.

Stability and Handling

Proper storage and handling are critical to prevent the degradation of this compound.

Storage Conditions:

-

Temperature: Store in a cool environment, typically between 2-8°C.[1][10]

-

Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

-

Light: Protect from light by storing in a dark place.[1]

-

Container: Keep the container tightly closed.[9]

Stability Profile: The compound is stable under recommended storage conditions but is reactive with several classes of chemicals.[9] Contact with water liberates toxic gas.[4] Upon thermal decomposition, it may produce hazardous gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[9]

| Incompatible Materials | Hazard | Reference(s) |

| Water/Moisture | Reacts violently, liberates toxic gas (HCl) | [4][9][11] |

| Strong Bases | Vigorous reaction | [9][11] |

| Strong Oxidizing Agents | Vigorous reaction | [9][11] |

| Alcohols | Reacts to form esters | [12] |

| Amines | Reacts to form sulfonamides | [11][12] |

Experimental Protocols

Caption: General Workflow for Solubility and Stability Profiling.

Protocol 1: General Method for Quantitative Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous solvent (e.g., ethyl acetate) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Analysis: Carefully withdraw a known aliquot of the clear supernatant. Evaporate the solvent under reduced pressure and weigh the residual solid. Alternatively, dilute the aliquot and determine the concentration using a validated analytical method such as HPLC with a calibration curve.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Protocol 2: General Method for Stability Assessment (Hydrolysis Kinetics)

-

Solution Preparation: Prepare a stock solution of this compound in a water-miscible, anhydrous organic solvent (e.g., acetonitrile).

-

Reaction Initiation: In a thermostatically controlled vessel, initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a pre-heated aqueous buffer of a specific pH.

-

Time-Point Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals.

-

Quenching: Immediately quench the reaction in each aliquot by diluting it in a cold, anhydrous mobile phase to prevent further degradation before analysis.

-

Analysis: Analyze the samples by a suitable method, typically reverse-phase HPLC, to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant (k) and half-life (t½) of the hydrolysis reaction under the tested conditions.

Conclusion

This compound is a highly reactive compound with practical solubility in common aprotic organic solvents like chloroform and ethyl acetate. Its primary stability concern is a pronounced sensitivity to moisture, leading to rapid hydrolysis. Therefore, stringent anhydrous and controlled temperature (2-8°C) conditions are mandatory for its storage and handling to preserve its chemical integrity. It is incompatible with water, strong bases, oxidizing agents, alcohols, and amines. Understanding these characteristics is essential for its effective and safe use in research and development.

References

- 1. This compound | 16629-19-9 [m.chemicalbook.com]

- 2. This compound CAS#: 16629-19-9 [m.chemicalbook.com]

- 3. This compound | 16629-19-9 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 420890050 [thermofisher.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-チオフェンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 2-Thiophenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Thiophenesulfonyl chloride (CAS No. 16629-19-9), a compound utilized in the preparation of various pharmaceuticals.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and is corrosive.[3][4] It causes severe skin burns and eye damage.[3][4] Contact with water liberates toxic gas.[3]

Signal Word: Danger[3]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

GHS Pictogram:

-

GHS05: Corrosion

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C4H3ClO2S2 | [1][2][4] |

| Molecular Weight | 182.65 g/mol | [1][4] |

| Appearance | Colorless to brown low melting solid or liquid | [1][3] |

| Melting Point | 27 - 32 °C / 80.6 - 89.6 °F | [1][3] |

| Boiling Point | 130 - 132 °C @ 14 mmHg | [1] |

| Flash Point | > 113 °C / > 235.4 °F (closed cup) | [3] |

| Stability | Moisture sensitive.[3] Reacts with water.[1] | [1][3] |

| Incompatible Materials | Strong oxidizing agents, alcohols, amines, reducing agents, strong bases, water. | [3][5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling

-

Use only in a chemical fume hood with adequate ventilation.[5][6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Keep away from incompatible materials such as strong oxidizing agents, alcohols, amines, and strong bases.[3][5]

-

Do not allow contact with water, as it liberates toxic gas.[3][6]

Storage

-

Keep container tightly closed when not in use.[6]

-

Store locked up.[3]

-

Store protected from moisture.[6]

-

Store in a corrosives area.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification | References |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [3][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [3][6] |

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[3]

| Exposure Route | First-Aid Protocol | References |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water. Wash contaminated clothing before reuse. | [3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | [3][6] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. | [3] |

Notes to Physician: Treat symptomatically. Product is a corrosive material.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7] Do NOT use water.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[3][5] The substance itself is non-combustible but may decompose upon heating.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[3][5]

-

Environmental Precautions: Prevent product from entering drains.[7]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions. Do not allow contact with water.[3][7]

Experimental Protocols and Workflows

While detailed experimental protocols for toxicity studies are not publicly available in standard safety data sheets, the following diagrams illustrate the logical workflows for risk assessment and emergency response when working with this compound.

Caption: Risk Assessment Workflow for Handling this compound.

Caption: Emergency Response Workflow for a this compound Spill.

References

- 1. This compound CAS#: 16629-19-9 [m.chemicalbook.com]

- 2. This compound | 16629-19-9 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

Commercial Availability and Synthetic Utility of 2-Thiophenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key synthetic applications of 2-Thiophenesulfonyl chloride (CAS No. 16629-19-9). This versatile reagent serves as a crucial building block in medicinal chemistry and materials science, primarily for the introduction of the 2-thiophenesulfonyl moiety into a wide range of molecular scaffolds.

Physicochemical and Commercial Data

This compound is a readily available chemical intermediate. The following tables summarize its key physical properties and a non-exhaustive list of commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16629-19-9 | [1][2] |

| Molecular Formula | C₄H₃ClO₂S₂ | [1][2] |

| Molecular Weight | 182.65 g/mol | [1][2] |

| Appearance | White to off-white or colorless to brown-purple solid or low melting liquid | [3] |

| Melting Point | 30-32 °C | [2] |

| Boiling Point | 130-132 °C at 14 mmHg | [2] |

| Purity | ≥96% to >98% (typical) | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere, moisture sensitive | [2][4] |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity/Grade | Catalog Number (Example) |

| Sigma-Aldrich | 96% | 255335 |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | T2122 |

| Santa Cruz Biotechnology | ≥97% | sc-226308 |

| Thermo Scientific Chemicals | 98% | 420890050 |

| Simson Pharma Limited | Custom Synthesis | OT1008000 |

| Capot Chemical | - | 7737 |

| Oakwood Chemical | - | 003451 |

| Otto Chemie Pvt. Ltd. | 96% | T 1426 |

Synthetic Applications and Experimental Protocols

This compound is a reactive compound primarily used as a sulfonylating agent. Its derivatives have shown a range of biological activities, making it a valuable precursor in drug discovery programs. For instance, chalcone derivatives bearing a thiophene sulfonate group have been investigated for their antibacterial and antiviral properties.[5] The thiophene sulfonate moiety is also found in compounds explored for various therapeutic targets.[6][7]

General Experimental Workflow for Sulfonamide Synthesis

The primary application of this compound is in the formation of sulfonamides via reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry.

Caption: General workflow for the synthesis of sulfonamides.

Detailed Experimental Protocol: Kinetic Studies of this compound with Anilines

Kinetics of the reactions between this compound and substituted anilines in methanol have been reported in the literature.[8] While the full detailed protocol from the original papers requires access to the specific publications, a representative procedure for such a kinetic study is outlined below.

Objective: To determine the second-order rate constants for the reaction of this compound with various substituted anilines in a chosen solvent system.

Materials:

-

This compound

-

Substituted anilines (e.g., aniline, p-toluidine, p-chloroaniline)

-

Anhydrous methanol (or other suitable solvent)

-

Apparatus for UV-Vis spectrophotometry or HPLC

-

Constant temperature bath

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of known concentrations of this compound and each substituted aniline in anhydrous methanol.

-

Ensure all glassware is dry to prevent hydrolysis of the sulfonyl chloride.

-

-

Kinetic Run:

-

Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.

-

Initiate the reaction by mixing equal volumes of the this compound and aniline solutions in a reaction vessel.

-

At timed intervals, withdraw aliquots of the reaction mixture.

-

-

Analysis:

-

Quench the reaction in the aliquot, if necessary (e.g., by dilution with a suitable solvent).

-

Monitor the progress of the reaction by following the disappearance of the reactants or the appearance of the product. This can be achieved using:

-

UV-Vis Spectrophotometry: If the product has a unique absorbance maximum compared to the reactants.

-

HPLC: To separate and quantify the concentrations of reactants and products over time.

-

-

-

Data Analysis:

-

Plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant.

-

Role in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient, the sulfonamide functional group it helps to create is a well-established pharmacophore. Sulfonamides are present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The thiophene ring is also a recognized bioisostere for the phenyl ring, and its incorporation can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as solubility, metabolic stability, and receptor binding affinity.

The use of this compound allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of diverse libraries of thiophenesulfonamide derivatives for biological screening.

Caption: Role of this compound in Drug Discovery.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 16629-19-9 [m.chemicalbook.com]

- 3. 420890050 [thermofisher.com]

- 4. 16629-19-9|Thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectral Analysis of 2-Thiophenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-thiophenesulfonyl chloride. Detailed experimental protocols and tabulated spectral data are presented to support research and development activities involving this compound.

Core Spectral Data

The following sections summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 7.95 | dd | 3.8, 1.4 | H-3 |

| 7.85 | dd | 5.0, 1.4 | H-5 |

| 7.20 | dd | 5.0, 3.8 | H-4 |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 143.5 | C-2 |

| 135.0 | C-5 |

| 134.5 | C-3 |

| 127.8 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained, and the major absorption bands are listed below.

FTIR Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 | Weak | C-H stretch (aromatic) |

| 1505 | Medium | C=C stretch (aromatic) |

| 1380 | Strong | SO₂ asymmetric stretch |

| 1180 | Strong | SO₂ symmetric stretch |

| 850 | Strong | C-H out-of-plane bend |

| 730 | Strong | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Mass Spectrum Peak List

| m/z | Relative Abundance (%) |

| 182 | 40 |

| 184 | 13 |

| 147 | 100 |

| 119 | 15 |

| 83 | 20 |

| 39 | 35 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon atom. The data is processed using appropriate software, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

A small drop of neat this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from the solvent and any impurities. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

An In-depth Technical Guide to the Core Chemical Reactions of 2-Thiophenesulfonyl Chloride

Introduction

2-Thiophenesulfonyl chloride (CAS 16629-19-9) is a highly reactive and versatile chemical intermediate, pivotal in the fields of medicinal chemistry, drug development, and organic synthesis.[1][2] Its structure, featuring an electrophilic sulfonyl chloride group attached to a nucleophilic thiophene ring, allows for a diverse range of chemical transformations. This guide provides a detailed exploration of its primary reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers and scientists.

Physicochemical Properties of this compound

This compound is a colorless to brown low-melting solid or liquid that is sensitive to moisture.[1][3] Proper handling and storage in an inert, dry atmosphere are crucial to maintain its reactivity and purity.[1][4]

| Property | Value | References |

| Molecular Formula | C₄H₃ClO₂S₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Melting Point | 30-32 °C | [1][5] |

| Boiling Point | 130-132 °C at 14 mmHg | [1][5] |

| Appearance | White to almost white solid | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1][3] |

| Stability | Moisture sensitive | [1][4] |

Key Chemical Reactions

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent substrate for nucleophilic substitution reactions.

Caption: Core reactions of this compound.

Sulfonamide Formation (Sulfonylation of Amines)

The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted 2-thiophenesulfonamides.[6] This reaction is fundamental in the synthesis of sulfa drugs and other biologically active molecules.[2] The reaction typically proceeds in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[6][7]

Caption: Mechanism of sulfonamide formation.

Quantitative Data: Synthesis of 2-Thiophenesulfonamide Derivatives

| Amine Reactant | Product | Yield (%) | Reference |

| Substituted Anilines | N-(Aryl)-2-thiophenesulfonamides | Not specified | [1] |

| Piperidine-3-carboxylic acid | 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid | Not specified | [1] |

| Glycine | (Thiophene-2-sulfonylamino)-acetic acid | Not specified | [1] |

| tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate | Not specified | [1] |

Experimental Protocol: General Synthesis of N-Aryl-2-thiophenesulfonamides

Kinetics of the reactions of this compound with various substituted anilines in methanol have been studied, providing insight into the reaction mechanism.[1] A general synthetic protocol based on standard sulfonylation procedures is as follows:

-

Dissolution: Dissolve the desired aniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a tertiary amine base like triethylamine (1.1-1.5 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours until TLC analysis indicates completion of the reaction.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

Sulfonate Ester Formation

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols or phenols in the presence of a base to yield sulfonate esters.[8][9] These esters are valuable as they can act as good leaving groups in subsequent nucleophilic substitution reactions.[9]

Caption: General scheme for sulfonate ester formation.

Experimental Protocol: General Synthesis of 2-Thiophenesulfonate Esters

-

Reagents: To a solution of the alcohol (1.0 eq) in pyridine (used as both solvent and base) at 0 °C, add this compound (1.1 eq) portion-wise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the organic phase successively with cold dilute HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude sulfonate ester by column chromatography or recrystallization.

Hydrolysis

This compound is sensitive to moisture and readily hydrolyzes in the presence of water to form 2-thiophenesulfonic acid.[1][10] This reaction underscores the need for anhydrous conditions when performing reactions with nucleophiles other than water.[4]

Reaction Scheme: C₄H₃SO₂Cl + H₂O → C₄H₃SO₃H + HCl

This hydrolysis is a key consideration for the handling and storage of the compound, which should be kept in a tightly sealed container under an inert atmosphere.[1][4]

Friedel-Crafts and Other Ring Reactions

While the sulfonyl chloride group is strongly deactivating, the thiophene ring can still participate in certain electrophilic substitution reactions, although this is less common compared to reactions at the sulfonyl chloride moiety. More prevalent are reactions where this compound itself acts as the electrophile in Friedel-Crafts-type sulfonylation of other aromatic compounds, though specific examples are not detailed in the provided search results.

Reduction Reactions

Sulfonyl chlorides can be reduced to the corresponding sulfinamides. While a specific protocol for this compound was not found, a general method involves using a reducing agent like triphenylphosphine in the presence of an amine.[11] This suggests a potential pathway for synthesizing 2-thiophenesulfinamides from the sulfonyl chloride.

This compound is a cornerstone reagent for the synthesis of thiophene-containing sulfonamides and sulfonate esters. Its high reactivity with a wide range of nucleophiles, particularly amines and alcohols, makes it an invaluable tool in the construction of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its key reactions, combined with careful handling to mitigate its moisture sensitivity, enables chemists to effectively leverage this versatile building block in their synthetic endeavors.

References

- 1. This compound | 16629-19-9 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 16629-19-9 [m.chemicalbook.com]

- 4. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 9. eurjchem.com [eurjchem.com]

- 10. Thiophene-2-sulfonic acid | 79-84-5 | Benchchem [benchchem.com]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development of 2-Thiophenesulfonyl Chloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenesulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives exhibit a wide range of biological activities, making the efficient and scalable synthesis of this building block a topic of significant interest. This technical guide provides an in-depth exploration of the historical development of synthetic methodologies for this compound, offering a chronological perspective on the evolution of this important chemical transformation. We will delve into the core synthetic strategies, from early electrophilic substitution reactions to more modern and refined approaches. This guide will present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for key methods, and utilize visualizations to illustrate the synthetic pathways.

Early Developments: Electrophilic Sulfonation and Subsequent Chlorination

The chemistry of thiophene, discovered in 1882, rapidly evolved with the exploration of its aromatic character. Early methods for the functionalization of the thiophene ring mirrored those of benzene, with electrophilic substitution reactions being at the forefront.

The initial approach to obtaining sulfur-functionalized thiophenes involved direct sulfonation to produce 2-thiophenesulfonic acid. This was typically achieved by reacting thiophene with a strong sulfonating agent like sulfuric acid. The resulting sulfonic acid could then be converted to the desired this compound by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

A more direct and widely adopted historical method is the chlorosulfonation of thiophene using chlorosulfonic acid . This electrophilic substitution reaction introduces the sulfonyl chloride group directly onto the thiophene ring in a single step.

Chlorosulfonation with Chlorosulfonic Acid

This method has been a mainstay for the synthesis of this compound for many decades. The reaction proceeds by the electrophilic attack of the chlorosulfonium ion (generated from chlorosulfonic acid) on the electron-rich thiophene ring, preferentially at the 2-position.

Experimental Protocol:

To a stirred and cooled solution of chlorosulfonic acid (4-5 equivalents), thiophene (1 equivalent) is added dropwise at a temperature maintained between -10°C and 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 1 to 4 hours. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated solid is collected by filtration. The crude product is then washed with cold water and can be purified by recrystallization or distillation under reduced pressure.

The Mid-20th Century and Beyond: Alternative Approaches

While effective, the use of a large excess of highly corrosive chlorosulfonic acid prompted the search for alternative and more controlled synthetic routes.

Synthesis from 2-Thienyllithium

The development of organometallic chemistry provided a new avenue for the synthesis of this compound. This method involves the initial deprotonation of thiophene at the 2-position using a strong base, typically n-butyllithium, to form 2-thienyllithium. This nucleophilic intermediate is then reacted with an electrophilic sulfur dioxide source, followed by chlorination. A common reagent for the direct introduction of the sulfonyl chloride group is sulfuryl chloride (SO₂Cl₂).

Experimental Protocol:

To a solution of thiophene (1 equivalent) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran at -78°C, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of 2-thienyllithium. Subsequently, a solution of sulfuryl chloride (1.2 equivalents) in the same solvent is added dropwise, maintaining the low temperature. After the addition is complete, the reaction is slowly warmed to room temperature. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by distillation or chromatography.

Modern Innovations: Milder and More Efficient Methods

In recent decades, the focus has shifted towards developing milder, more efficient, and operationally simpler methods for the synthesis of this compound.

The Vilsmeier-Haack Type Reagent: DMF-SO₂Cl₂ Complex

A significant advancement was the use of a 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) as a chlorosulfonating agent.[1] This method offers a one-step procedure with easy-to-handle reagents and often provides yields comparable or superior to traditional methods.[1]

Experimental Protocol:

Freshly distilled sulfuryl chloride (1.3 equivalents) is added dropwise to ice-cooled DMF (1.3 equivalents) while keeping the temperature below 25°C.[1] After the formation of the solid complex, thiophene (1 equivalent) is added, and the mixture is heated, for example, on a water bath at 95-98°C for 1 hour.[1] The resulting mixture is then cooled and poured into ice-water. The product is extracted with a suitable organic solvent like chloroform. The organic layer is washed sequentially with water, 5% sodium bicarbonate solution, and water, then dried and concentrated. The final product is purified by vacuum distillation.[1]

Oxidative Chlorination of 2-Thiophenethiol

Another modern approach involves the oxidative chlorination of the corresponding thiol, 2-thiophenethiol. This method is part of a broader class of reactions for the synthesis of sulfonyl chlorides from thiols. Various oxidizing and chlorinating agent combinations can be employed.

Experimental Protocol:

2-Thiophenethiol (1 equivalent) is dissolved in a suitable solvent. The solution is then treated with a chlorinating and oxidizing system. For example, a mixture of hydrogen peroxide and thionyl chloride can be a highly reactive reagent for this conversion. The reaction is typically fast and proceeds at room temperature. After the reaction is complete, the product is isolated by extraction and purified.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods discussed, allowing for a direct comparison of their efficiencies.

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| Chlorosulfonation | Thiophene, Chlorosulfonic Acid | -10 to 25 | 1 - 4 h | 60-75 |

| From 2-Thienyllithium | Thiophene, n-BuLi, SO₂Cl₂ | -78 to 25 | 2 - 4 h | 65-80 |

| DMF-SO₂Cl₂ Complex | Thiophene, DMF, SO₂Cl₂ | 95 - 98 | 1 h | ~74[1] |

| Oxidative Chlorination | 2-Thiophenethiol, Oxidant/Chlorinating Agent | Room Temperature | < 1 h | High (method dependent) |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Figure 1: Early two-step synthesis of this compound.

Figure 2: Direct chlorosulfonation of thiophene.

Figure 3: Synthesis via 2-thienyllithium intermediate.

Figure 4: Modern synthetic approaches to this compound.

Conclusion

The synthesis of this compound has undergone a significant evolution, driven by the continuous quest for more efficient, scalable, and safer chemical processes. From the early, harsh conditions of direct chlorosulfonation to the milder and more versatile modern methods, the historical development of these synthetic routes reflects the broader advancements in the field of organic chemistry. The choice of a particular method today depends on factors such as substrate compatibility, desired scale, and available resources. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, aiding in the informed selection and implementation of the most suitable synthetic strategy for their specific needs.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-Thiophenesulfonyl Chloride from Thiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiophenesulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its sulfonyl chloride functional group allows for the straightforward introduction of the thiophene-2-sulfonyl moiety into various molecular scaffolds, leading to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing heterocycles. These derivatives have shown a wide range of medicinal applications. This document provides detailed protocols for the synthesis of this compound from thiophene, focusing on two primary methods: reaction with a Vilsmeier-Haack type reagent (DMF-SO₂Cl₂) and the traditional chlorosulfonation using chlorosulfonic acid.

Methods Overview

The synthesis of this compound from thiophene is primarily achieved through electrophilic substitution. The high reactivity of the thiophene ring compared to benzene facilitates this reaction, with substitution occurring preferentially at the 2-position.[2] Two common methods are employed:

-

Reaction with N,N-Dimethylformamide-Sulfuryl Chloride Complex (DMF-SO₂Cl₂): This method offers a convenient, one-step synthesis that is particularly useful for thiophene derivatives that are sensitive to strong acids.[3] The reaction generally proceeds under milder conditions and can provide yields comparable or superior to traditional methods.[3]

-

Chlorosulfonation with Chlorosulfonic Acid: This is a classic and widely used method for the synthesis of aryl sulfonyl chlorides.[2][4] While effective, it can lead to polymerization and the formation of byproducts, especially with highly reactive or acid-sensitive thiophene substrates.[3] Careful control of reaction conditions is crucial for achieving good yields and purity.

Data Presentation

The following table summarizes the quantitative data associated with the primary synthesis method detailed in this protocol.

| Parameter | Value | Reference |

| Starting Material | Thiophene | [3] |

| Reagent | N,N-Dimethylformamide-Sulfuryl Chloride Complex | [3] |

| Product | This compound | [3] |

| Yield | 74% | [3] |

| Boiling Point | 88-93 °C at 2.5 mmHg | [3] |

| Appearance | Colorless to brown low melting solid or liquid | [1] |

| Molecular Weight | 182.65 g/mol |

Experimental Protocols

This protocol is adapted from a reported procedure and offers a reliable method for the preparation of this compound.[3]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Sulfuryl chloride (SO₂Cl₂)

-

Thiophene

-

Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Water

-

Ice

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Water bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of the DMF-SO₂Cl₂ Complex:

-

In a round-bottom flask, cool 9.5 g (0.13 mol) of N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add 17.6 g (0.13 mol) of freshly distilled sulfuryl chloride (SO₂Cl₂) dropwise to the cooled DMF with shaking. Maintain the temperature below 25 °C during the addition.

-

A hygroscopic solid complex will form within approximately 10 minutes. Allow the complex to stand at the same temperature for an additional 30 minutes.

-

-

Reaction with Thiophene:

-

Add 8.4 g (0.1 mol) of thiophene to the prepared DMF-SO₂Cl₂ complex.

-

Heat the mixture in a water bath at 95-98 °C for 1 hour with occasional shaking. The mixture will become a viscous brown liquid.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with chloroform (CHCl₃) using a separatory funnel.

-

Wash the organic layer successively with water, 5% sodium bicarbonate (NaHCO₃) solution, and again with water.

-

Dry the chloroform layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

-

The resulting liquid is then purified by vacuum distillation to yield this compound (boiling point 88-93 °C at 2.5 mmHg).

-

While a detailed, step-by-step protocol with specific yields for the direct chlorosulfonation of thiophene was not prominently available in the initial search, the general procedure involves the careful addition of thiophene to an excess of cold chlorosulfonic acid.[2][4]

General Cautions:

-

The reaction is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

The addition of thiophene to chlorosulfonic acid should be done slowly and at a low temperature (e.g., -10 to 0 °C) to control the reaction rate and minimize side reactions.

-

After the addition is complete, the reaction mixture is typically stirred at a controlled temperature for a period of time to ensure complete reaction.

-

The work-up involves carefully quenching the reaction mixture by pouring it onto ice, followed by extraction with a suitable organic solvent.

Due to the potential for polymerization and the formation of complex mixtures, this method may require more extensive purification and optimization compared to the DMF-SO₂Cl₂ method for certain substrates.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2-Thiophenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-thiophenesulfonyl chloride, a key intermediate in the preparation of various pharmaceuticals.[1] The featured method involves the reaction of thiophene with a 1:1 N,N-dimethylformamide-sulfuryl chloride (DMF-SO2Cl2) complex. This one-step procedure is noted for its operational simplicity and yields that are comparable or superior to traditional methods, such as direct chlorosulfonation with chlorosulfonic acid, especially for acid-sensitive thiophenes where it minimizes polymerization and side reactions.[2] This protocol includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Yield | 74% | [2] |

| Boiling Point | 88-93 °C / 2.5 mmHg | [2] |

| 130-132 °C / 14 mmHg | [1][3] | |

| Melting Point | 30-32 °C | [1][3] |

| Molecular Weight | 182.65 g/mol | |

| Purity (Assay) | 96% | |

| Refractive Index | 1.5722-1.5742 | [1] |

Experimental Protocol

This protocol details the synthesis of this compound via the DMF-SO2Cl2 complex method.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Sulfuryl chloride (SO2Cl2), freshly distilled

-

Thiophene

-

Chloroform (CHCl3)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Water

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Water bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Formation of the DMF-SO2Cl2 Complex:

-

In a flask cooled in an ice bath, add 9.5 g (0.13 mol) of N,N-dimethylformamide (DMF).

-

Slowly add 17.6 g (0.13 mol) of freshly distilled sulfuryl chloride (SO2Cl2) dropwise to the cooled DMF with shaking. Maintain the temperature below 25 °C during the addition.

-

A hygroscopic solid complex will form within approximately 10 minutes. Allow the complex to stand at the same temperature for an additional 30 minutes.[2]

-

-

Reaction with Thiophene:

-

Add 8.4 g (0.1 mol) of thiophene to the prepared DMF-SO2Cl2 complex.

-

Heat the mixture on a water bath at 95-98 °C for 1 hour with occasional shaking. The mixture will become viscous and brown.[2]

-

-

Work-up and Extraction:

-

After heating, cool the reaction mixture to room temperature.

-

Pour the cooled, viscous mixture into ice water.

-

Extract the aqueous mixture with chloroform (CHCl3).

-

Wash the chloroform extract successively with water, 5% sodium bicarbonate (NaHCO3) solution, and finally with water.

-

Dry the chloroform solution over a suitable drying agent (e.g., anhydrous sodium sulfate).[1]

-

-

Purification:

-

Remove the solvent by evaporation under reduced pressure (rotary evaporator).

-

Purify the resulting liquid by vacuum distillation to yield this compound. Collect the fraction boiling at 88-93 °C/2.5 mmHg.[2]

-

Safety Precautions:

-

This compound is a corrosive compound that causes severe skin burns and eye damage.[4]

-